N-(3,4-dichlorophenyl)-2-oxo-3H-1,3-benzoxazole-6-sulfonamide
Overview
Description
N-(3,4-dichlorophenyl)-2-oxo-3H-1,3-benzoxazole-6-sulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazole ring, a sulfonamide group, and a dichlorophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-oxo-3H-1,3-benzoxazole-6-sulfonamide typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate derivative. This intermediate is then reacted with a suitable sulfonamide to yield the final product . The reaction conditions often include the use of solvents such as ethylene dichloride and temperatures around 60°C .
Industrial Production Methods
Industrial production methods for this compound may involve continuous processes where the reactants are fed into reactors in a controlled manner. For example, phosgene and 3,4-dichloroaniline can be continuously fed into a reactor to produce the isocyanate intermediate, which is then further processed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-oxo-3H-1,3-benzoxazole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-oxo-3H-1,3-benzoxazole-6-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-oxo-3H-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(3,4-dichlorophenyl)-2-oxo-3H-1,3-benzoxazole-6-sulfonamide include:
3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU): An herbicide that inhibits photosynthesis.
Methyl-N-(3,4-dichlorophenyl)-carbamate (Swep): A herbicide that undergoes transformation in soil.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole ring and sulfonamide group make it particularly versatile for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-oxo-3H-1,3-benzoxazole-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O4S/c14-9-3-1-7(5-10(9)15)17-22(19,20)8-2-4-11-12(6-8)21-13(18)16-11/h1-6,17H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCZXKBJJSBJNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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